BenchChemオンラインストアへようこそ!

tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Suzuki–Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazole reactivity

tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1823835-34-2) belongs to the pyrazolo[1,5-a]pyrazine heterocyclic scaffold, a privileged chemotype that has yielded clinical-stage kinase inhibitors and allosteric modulators. The compound is a bifunctional synthetic intermediate featuring a tert-butyl carbamate (Boc) protecting group at the 5-position and an iodine atom at the 2-position of the partially saturated pyrazolopyrazine core (MW 349.17, formula C11H16IN3O2).

Molecular Formula C11H16IN3O2
Molecular Weight 349.17 g/mol
Cat. No. B8066691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Molecular FormulaC11H16IN3O2
Molecular Weight349.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(=CC(=N2)I)C1
InChIInChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-9(12)13-15/h6H,4-5,7H2,1-3H3
InChIKeyDIQSCMZKTRUXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: A Halogenated Pyrazolopyrazine Intermediate for Drug Discovery


tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1823835-34-2) belongs to the pyrazolo[1,5-a]pyrazine heterocyclic scaffold, a privileged chemotype that has yielded clinical-stage kinase inhibitors and allosteric modulators [1]. The compound is a bifunctional synthetic intermediate featuring a tert-butyl carbamate (Boc) protecting group at the 5-position and an iodine atom at the 2-position of the partially saturated pyrazolopyrazine core (MW 349.17, formula C11H16IN3O2) . The 2-iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, distinguishing it from non-halogenated parent scaffolds and enabling late-stage diversification in medicinal chemistry programs [2].

Why tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Cannot Be Simply Swapped with 2-Bromo or 2-Chloro Analogs


Although the 2-bromo (CAS 1250998-21-0) and 2-chloro congeners share the same pyrazolopyrazine core, their divergent reactivity in palladium-catalyzed cross-coupling, differences in molecular weight, and distinct dehalogenation propensities preclude simple interchangeability . The iodine substituent confers a heavier leaving group (ΔMW = +47 Da vs. Br analog) that alters both the oxidative addition kinetics and the propensity for undesired hydro-dehalogenation side reactions under standard Suzuki–Miyaura conditions [1]. Furthermore, the iodinated intermediate's orthogonal reactivity profile relative to brominated analogs enables sequential chemoselective functionalization strategies that are inaccessible when a single halogen type is employed . Substituting the 2-iodo compound with a 2-bromo or 2-chloro variant without re-optimizing coupling conditions can lead to significantly lower yields or complete reaction failure.

Quantitative Differentiation Evidence for tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate


Suzuki–Miyaura Coupling Reactivity: Iodo vs. Bromo and Chloro Aminopyrazoles – Class-Level Dehalogenation Propensity Comparison

In a direct comparison of chloro, bromo, and iodopyrazoles under identical Suzuki–Miyaura conditions, Br and Cl derivatives were superior to iodopyrazoles due to a reduced propensity for hydro-dehalogenation, which is the predominant side reaction consuming the starting material [1]. For the 4-iodopyrazole test substrate, coupling with phenylboronic acid at 100 °C with Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water gave the desired biaryl product in only 42% isolated yield, compared to 85% for the corresponding 4-bromopyrazole and 78% for 4-chloropyrazole, with the mass balance in the iodo case predominantly accounted for by dehalogenated pyrazole [1]. Although this study investigated aminopyrazole substrates bearing halogen at the 4-position, the electronic and steric factors governing C–I vs. C–Br oxidative addition and subsequent dehalogenation are directly translatable to the 2-iodopyrazolo[1,5-a]pyrazine system [2].

Suzuki–Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazole reactivity

Molecular Weight and Physicochemical Differentiation: 2-Iodo vs. 2-Bromo Analog – Impact on Intermediate Handling and Downstream Purification

The 2-iodo compound (MW 349.17) has a molecular weight 47 Da higher than the corresponding 2-bromo analog (MW 302.17), a difference driven by the atomic mass delta between iodine (126.90) and bromine (79.90) . This mass difference translates into distinct chromatographic retention times under reversed-phase HPLC conditions, with the iodo compound exhibiting approximately 0.3–0.5 min longer retention vs. the bromo analog on standard C18 columns under acetonitrile/water gradients (inference from general halogen series behavior). Additionally, the heavier iodo compound has a higher calculated density (~2.0 g/cm³ for the iodine atom contribution vs. ~1.6 g/cm³ for bromine) and altered lipophilicity (estimated ΔLogP ≈ +0.5 to +0.7 for I vs. Br substitution on aromatic systems) .

Molecular weight Chromatographic separation Intermediate procurement

Regioisomeric Differentiation: 2-Iodo vs. 3-Iodo Substitution in the Dihydropyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine scaffold presents two electronically distinct positions for halogen substitution: the 2-position (pyrazole C-2, conjugated to the pyrazine nitrogen at position 1) and the 3-position (pyrazole C-3, adjacent to the bridgehead nitrogen) [1]. The 2-iodo isomer (target compound; CAS 1823835-34-2) and 3-iodo isomer (CAS 1823332-18-8) exhibit fundamentally different reactivity profiles. In palladium-catalyzed C–H (hetero)arylation, pyrazolo[1,5-a]pyrazines undergo ligand-free selective coupling at the C7 position when using aryl iodides as coupling partners, but the intrinsic reactivity of the C2-iodo substituent toward oxidative addition is distinct from that of the C3-iodo group due to differences in electron density distribution across the fused ring system [2]. The 2-position is more electron-rich owing to conjugation with the pyrazine nitrogen lone pair, resulting in faster oxidative addition but also greater susceptibility to dehalogenation compared to the 3-iodo regioisomer [3].

Regioselective functionalization Positional isomer Structure-activity relationship

Scaffold Precedence in Kinase Drug Discovery: Pyrazolo[1,5-a]pyrazine Core Utility Across Multiple Clinical Programs

The pyrazolo[1,5-a]pyrazine scaffold has been validated as a kinase inhibitor hinge-binding motif in multiple clinical-stage programs, including the TYK2 inhibitor PF-06826647 (ropsacitinib) which entered Phase 2 trials for psoriasis, and several ATR inhibitor series showing low-nanomolar cellular potency [1]. In the ATR program, tetrahydropyrazolo[1,5-a]pyrazines achieved ATR IC50 values of 0.037–0.15 μM (compounds 5–7 in Table 1), with selectivity over ATM (IC50 >50 μM) and DNA-PK (IC50 >30 μM) exceeding 330-fold [1]. The 2-iodo-substituted intermediate serves as the direct precursor for installing aryl, heteroaryl, or alkenyl groups at the 2-position via palladium-catalyzed cross-coupling, a key diversification step in the synthesis of these inhibitor series [2]. While the exact 2-iodo intermediate was not the final biologically tested compound, synthetic routes to both the ATR inhibitor chemotype and the TYK2 inhibitor PF-06826647 rely on pyrazolo[1,5-a]pyrazine core formation followed by halogenation–cross-coupling sequences, establishing the intermediate's relevance to proven drug discovery programs [2].

Kinase inhibitor Drug discovery intermediate ATP-competitive inhibitor

Optimal Procurement and Application Scenarios for tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate


Late-Stage Diversification of Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling at the 2-Position

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors built on pyrazolo[1,5-a]pyrazine scaffolds should procure this 2-iodo intermediate as the preferred diversification point. The iodine substituent undergoes oxidative addition with Pd(0) catalysts under standard Suzuki–Miyaura conditions, enabling introduction of aryl, heteroaryl, and alkenyl boronic acid partners at the 2-position. Based on the class-level coupling data from Jedinák et al. , users must anticipate a dehalogenation side reaction consuming 20–58% of starting material under standard conditions, and should optimize catalyst (e.g., XPhos Pd G3) and solvent/base combinations to maximize productive coupling. The Boc protecting group at the 5-position remains orthogonal to cross-coupling conditions, allowing subsequent N-deprotection and further functionalization in a convergent synthetic sequence [1]. This scenario is directly relevant to programs targeting TYK2, RET, JAK, and ATR kinases where the pyrazolopyrazine core has been structurally validated [2].

Chemoselective Sequential Functionalization Using Orthogonal Halogen Reactivity in Mixed Dihalogenated Systems

Researchers designing synthetic routes requiring sequential C–C bond formation should exploit the distinct reactivity of the C2-iodo substituent relative to C–Br or C–Cl groups on the same or tethered scaffolds. The higher oxidative addition rate of C–I bonds allows selective first coupling at the 2-position in the presence of bromo or chloro substituents, a chemoselectivity pattern not achievable when the 2-bromo analog (CAS 1250998-21-0) is used as the sole halogenated intermediate . For example, a 2-iodo-6-bromo-disubstituted intermediate could undergo selective Suzuki coupling at C2 with retention of the C6-bromo group for subsequent Buchwald–Hartwig amination or second Suzuki coupling. This orthogonal reactivity strategy enables the rapid assembly of diverse, densely functionalized pyrazolopyrazine libraries from a single procurement of the 2-iodo building block [1].

Gram-Scale Synthesis of Advanced Intermediates for Preclinical Candidate Optimization

Process chemistry groups scaling up pyrazolopyrazine-based preclinical candidates should consider the 2-iodo intermediate for pilot-scale library synthesis. Vendor-available purities of 95–98% (AKSci ≥95%, MolCore NLT 98%, CymitQuimica 97%) provide adequate purity for direct use in cross-coupling without additional purification, reducing the synthetic step count in multi-step sequences. The higher molecular weight of the iodo compound (349.17 vs. 302.17 for the bromo analog) facilitates reaction monitoring by LC-MS and simplifies chromatographic separation of coupled products from residual starting material due to the larger mass difference [1]. However, the demonstrated propensity for dehalogenation (class-level data) means that process chemists must carefully control catalyst loading, temperature, and base selection, as the dehalogenated byproduct (tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) may co-elute with desired coupled products and complicate purity assessment [2].

Regioisomerically Pure Building Block Procurement for Fragment-Based and DNA-Encoded Library Synthesis

Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis platforms demand high regioisomeric purity of halogenated building blocks to ensure library fidelity. The 2-iodo regioisomer (CAS 1823835-34-2) must be distinguished from the 3-iodo regioisomer (CAS 1823332-18-8), as the two isomers produce constitutionally distinct products upon cross-coupling . Procurement specifications should require confirmation of regiochemical identity by 1H NMR (characteristic pyrazole C3-H signal for the 2-iodo isomer vs. pyrazole C2-H for the 3-iodo isomer) and HPLC purity ≥95% [1]. For DEL applications, the iodine substituent is particularly advantageous because the heavier isotope pattern (127I, 100% natural abundance, M and M+2 signature distinct from Br or Cl) provides an unambiguous mass tag for library member identification by high-resolution mass spectrometry [2].

Quote Request

Request a Quote for tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.